molecular formula C17H19NO2 B4928158 2-(1,3-benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]ethanamine

2-(1,3-benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]ethanamine

Cat. No.: B4928158
M. Wt: 269.34 g/mol
InChI Key: XQHRBLSOIDNKIR-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]ethanamine is an organic compound that features a benzodioxole ring and a substituted ethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]ethanamine typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with methylene chloride under basic conditions to form the benzodioxole ring.

    Alkylation: The benzodioxole ring is then alkylated using a suitable alkylating agent such as benzyl chloride in the presence of a base like sodium hydroxide.

    Reductive Amination: The final step involves the reductive amination of the alkylated benzodioxole with 3-methylbenzylamine using a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Reduced forms of the ethanamine structure.

    Substitution: Substituted benzodioxole derivatives.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]ethanamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its effects on the central nervous system.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodioxole ring can interact with aromatic residues in proteins, while the ethanamine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Methylenedioxyphenethylamine: Similar structure but lacks the substituted ethanamine moiety.

    1,3-Benzodioxole-5-ethanamine: Similar core structure but different substituents.

Uniqueness

2-(1,3-benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]ethanamine is unique due to its specific substitution pattern, which can confer distinct pharmacological and chemical properties compared to its analogs. The presence of the 3-methylphenyl group can enhance its binding affinity to certain biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13-3-2-4-15(9-13)11-18-8-7-14-5-6-16-17(10-14)20-12-19-16/h2-6,9-10,18H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHRBLSOIDNKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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